molecular formula C15H13N3O B10925955 7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine

7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B10925955
M. Wt: 251.28 g/mol
InChI Key: WMXMNRYHPCMWDF-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. The compound features a fused, rigid, and planar system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for various chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole with pyrimidine precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, greener synthetic methodologies are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer .

Medicine

Medicinally, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their anticancer properties. They have been found to inhibit the growth of certain cancer cell lines, making them promising candidates for chemotherapy .

Industry

In the industrial sector, these compounds are used in the development of new materials with unique photophysical properties. They are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDINE stands out due to its specific structural features and functional groups. The presence of the 4-methoxyphenyl and ethenyl groups enhances its photophysical properties and biological activity, making it a more versatile and potent compound for various applications .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13N3O/c1-19-14-6-3-12(4-7-14)2-5-13-8-10-16-15-9-11-17-18(13)15/h2-11H,1H3/b5-2+

InChI Key

WMXMNRYHPCMWDF-GORDUTHDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=NN23

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=NN23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.